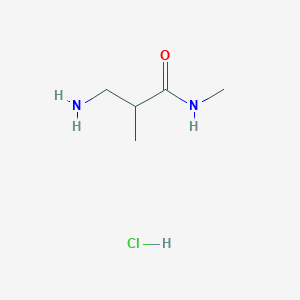

3-Amino-N,2-dimethylpropanamide hydrochloride

Description

¹H Nuclear Magnetic Resonance (NMR)

In deuterated solvents (e.g., D₂O or DMSO-d₆), the ¹H NMR spectrum reveals:

¹³C NMR

Key resonances include:

Fourier-Transform Infrared (FT-IR)

Prominent absorption bands:

- 3300–3100 cm⁻¹ : N-H stretching (amide and NH₃⁺).

- 1650 cm⁻¹ : C=O stretching (amide I band).

- 1550 cm⁻¹ : N-H bending (amide II band).

- 1250 cm⁻¹ : C-N stretching.

Tautomeric and Conformational Isomerism

The compound exhibits restricted tautomerism due to its rigid amide bond. However, minor enol tautomers may form under basic conditions, shifting the carbonyl to an enolic -OH group. Conformational isomerism arises from:

- Rotation about the C2-C3 bond : The methyl and amino groups adopt staggered or eclipsed configurations.

- Amide resonance : Partial double-bond character in the C-N bond limits rotation, favoring a planar geometry.

Synchrotron studies of related propanamides suggest a predominant trans conformation for the amide group, minimizing steric clashes between the N-methyl and C2 methyl substituents.

Properties

IUPAC Name |

3-amino-N,2-dimethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(3-6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTBDUCXDCMDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate for Antihypertensive Agents

One of the primary applications of 3-amino-N,2-dimethylpropanamide hydrochloride is its use as an intermediate in the synthesis of aliskiren, a non-peptide renin inhibitor used for treating hypertension. Aliskiren acts by blocking the renin-angiotensin system (RAS), effectively lowering blood pressure without affecting bradykinin metabolism, thus minimizing side effects associated with traditional ACE inhibitors . The synthesis process involves several steps where this compound is crucial for producing high-purity aliskiren efficiently .

Synthesis of Other Bioactive Compounds

Beyond aliskiren, this compound serves as a precursor for various derivatives that exhibit biological activity. For instance, modifications of the compound have led to the development of HDAC inhibitors which show promise in cancer therapy. These derivatives have demonstrated significant antiproliferative activity against cancer cell lines like HeLa cells, indicating their potential as anticancer agents .

Analytical Chemistry

Use in Chemical Analysis

this compound is utilized in analytical chemistry for its ability to form stable derivatives with other compounds. This property aids in the identification and quantification of various biomolecules through techniques such as HPLC and LC-MS. The stability and reactivity of this compound make it valuable in developing analytical methods for complex biological samples .

Therapeutic Research

Potential in Cardiovascular and Renal Treatments

Recent studies have explored the therapeutic potential of this compound in treating conditions like congestive heart failure and chronic kidney disease. Clinical assessments have indicated that compounds derived from this amide can positively influence cardiovascular health by modulating blood pressure and improving renal function . The ongoing research aims to establish its efficacy and safety profile for these applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It can bind to specific enzymes or receptors, influencing their activity.

Pathways Involved: It may be involved in metabolic pathways or signaling cascades, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share the propanamide backbone but differ in substituents, leading to variations in physicochemical properties and applications.

Table 1: Structural and Molecular Comparison

Physicochemical and Functional Differences

Polarity and Solubility :

- The N,N-diethyl variant (CAS 34105-56-1) exhibits lower polarity due to bulky ethyl groups, reducing aqueous solubility compared to the smaller N-methyl derivative .

- The fluorobenzyl-substituted compound (C₁₁H₁₅ClFN₂O) shows enhanced lipophilicity, improving blood-brain barrier penetration in drug candidates .

Synthetic Utility: The N-butyl-N-methyl analogue (C₈H₁₈ClN₂O) is favored in agrochemical synthesis for its stability in nonpolar solvents . Benzyl-substituted derivatives (e.g., CAS 1220034-93-4) are used in peptide mimetics due to steric and electronic effects on amide bond reactivity .

The diethyl-substituted variant (CAS 34105-56-1) has similar hazards but lacks comprehensive toxicological data, requiring stringent handling .

Biological Activity

3-Amino-N,2-dimethylpropanamide hydrochloride, also known as 3-Amino-2,2-dimethylpropanamide hydrochloride, is an organic compound with significant implications in pharmaceutical research and development. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C₅H₁₂N₂O·HCl

- Molecular Weight : 151.62 g/mol

- Appearance : Colorless or pale yellow crystalline solid

- Solubility : Soluble in water and many organic solvents

This compound functions primarily as an intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for Aliskiren, a potent renin inhibitor used in the treatment of hypertension. The mechanism through which it exerts its biological effects involves:

- Inhibition of Renin : By inhibiting renin, the compound disrupts the renin-angiotensin system (RAS), which is crucial for blood pressure regulation. This inhibition leads to reduced angiotensin II levels, resulting in vasodilation and decreased blood pressure.

- Interaction with Enzymes : Studies have indicated that this compound interacts with specific enzymes involved in metabolic pathways, potentially affecting signal transduction mechanisms.

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

- Antihypertensive Effects : As a precursor to Aliskiren, it plays a significant role in managing high blood pressure by targeting the RAS.

- Potential Anticancer Activity : Some derivatives of 3-amino-N,2-dimethylpropanamide have shown promise in preclinical studies for their antiproliferative effects against cancer cell lines such as HCT-116 and HeLa .

Case Studies and Research Findings

- Inhibition Studies : In vitro studies demonstrated that compounds derived from 3-amino-N,2-dimethylpropanamide exhibited varying degrees of inhibitory activity on cancer cell proliferation. For instance, certain derivatives showed IC50 values as low as 0.69 μM against HeLa cells, indicating potent antiproliferative properties compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

- Renin Inhibition Research : Research has highlighted the effectiveness of Aliskiren in reducing blood pressure in clinical settings, with studies showing significant decreases in systolic and diastolic blood pressure among treated patients .

Comparative Analysis of Biological Activity

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Renin Inhibition | N/A | Precursor for Aliskiren |

| Aliskiren | Antihypertensive | N/A | Direct renin inhibitor |

| Derivative A | Antiproliferative | 0.69 | Effective against HeLa cells |

| Doxorubicin | Anticancer | 2.29 | Standard chemotherapy agent |

Preparation Methods

Preparation Method Based on Hydroxypivalic Acid Esterification and Ammonolysis

This method, detailed in a Chinese patent (CN102477002B), is industrially relevant and consists of three main steps:

Step 1: Esterification

- Raw Material: Hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid)

- Reagents: Alcohol solvents such as methanol, ethanol, or isopropanol; acid catalyst (e.g., sulfuric acid)

- Conditions: Reflux for 6–18 hours depending on alcohol type; reaction monitored by gas chromatography (GC)

- Outcome: Formation of methyl, ethyl, or isopropyl esters of hydroxypivalic acid with yields around 70–75%

| Alcohol Used | Reaction Time (h) | Yield (%) | Purity (GC %) |

|---|---|---|---|

| Methanol | 6 | 73–74 | 99.2–99.8 |

| Ethanol | 8 | 70–75 | 99.1–99.6 |

| Isopropanol | 18 | 70 | 99.1 |

Step 2: Protection

- Reagents: Acyl chlorides (e.g., acetyl chloride), alkali base, suitable solvents (e.g., pyridine)

- Conditions: Temperature controlled below 0 °C during addition; stirring at ambient temperature for 0.5–2 hours

- Outcome: Formation of protected esters (e.g., 3-acetoxyl derivatives) with yields up to 85%

Step 3: Ammonolysis and Hydrochloride Formation

- Reagents: Concentrated aqueous ammonia (28% NH3 solution)

- Conditions: Reflux for 6–8 hours; followed by addition of toluene and water for extraction and concentration

- Outcome: Formation of 3-amino-N,2-dimethylpropanamide with yields ranging from 54.7% to 80% depending on ester type and reaction time

| Ester Type | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methyl ester | 6 | 70.6–80 |

| Ethyl ester | 6–8 | 54.7–70.6 |

| Isopropyl ester | 8 | 58.6–60 |

The final hydrochloride salt is typically obtained by treatment of the free amide with hydrochloric acid under controlled conditions to ensure crystallinity and purity.

Alternative Preparation via Nucleophilic Substitution and Amidation

Another documented route involves:

- Reaction of 3-chloro-N,N-dimethylpropanamide with ammonia or amines under controlled pH (8–10) and temperature (60–80 °C),

- Formation of the free amide,

- Subsequent conversion to the hydrochloride salt by acid treatment.

This method benefits from simpler reaction steps but requires careful control of solvent polarity and stoichiometric ratios to optimize yield and purity.

Comparative Analysis of Preparation Methods

| Aspect | Hydroxypivalic Acid Ester Route | Nucleophilic Substitution Route |

|---|---|---|

| Starting Materials | Hydroxypivalic acid, alcohols, acyl chlorides | 3-chloro-N,N-dimethylpropanamide, ammonia |

| Reaction Steps | Multi-step: esterification, protection, ammonolysis | Fewer steps: substitution, acid treatment |

| Reaction Conditions | Reflux, acid catalysis, low temperature protection | Mild heating, controlled pH |

| Yields | 55–80% depending on ester and conditions | Variable; optimization needed |

| Purification | Extraction, distillation, crystallization | Crystallization, solvent control |

| Industrial Suitability | Established, scalable with moderate complexity | Potentially simpler but requires raw material availability |

Key Research Findings and Notes

- The hydroxypivalic acid ester method is preferred industrially due to the availability of raw materials and relatively high yields.

- Protection of the hydroxyl group via acylation is critical to prevent side reactions during ammonolysis.

- The ammonolysis step requires strong aqueous ammonia and reflux conditions for complete conversion.

- Yields and purity are influenced by solvent choice, reaction time, and temperature.

- The hydrochloride salt formation improves compound stability and facilitates handling.

- Alternative methods involving toxic reagents like potassium cyanide (historical methods) are avoided due to safety and environmental concerns.

- Analytical methods such as GC monitoring during esterification and extraction steps ensure reaction completeness and product purity.

Summary Table of Preparation Conditions and Yields

| Step | Conditions | Reagents/Materials | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Reflux 6–18 h, acid catalysis | Hydroxypivalic acid + Alcohol | 70–75 | Solvent affects reaction time |

| Protection | 0 °C addition, RT stirring 0.5–2 h | Acyl chloride + base + solvent | 80–85 | Protects hydroxyl group |

| Ammonolysis | Reflux 6–8 h | Strong aqueous NH3 (28%) | 55–80 | Reaction time critical |

| Hydrochloride Salt | Acid treatment, crystallization | HCl | N/A | Ensures stability and purity |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Amino-N,2-dimethylpropanamide hydrochloride, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with isobutene derivatives and ammonia precursors. Key steps include amidation and subsequent hydrochlorination. Critical parameters include:

- Temperature : Optimal amidation occurs at 60–80°C to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

- Validation : Structural confirmation via NMR (e.g., 1H/13C) and mass spectrometry is essential .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies methyl groups (δ 1.2–1.4 ppm) and amine protons (δ 2.8–3.1 ppm). 13C NMR confirms carbonyl (170–175 ppm) and quaternary carbons .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.